

Total Synthesis of (±)-Stemospironine: A Detailed Guide

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Compound of Interest

Compound Name: Stemonidine

Cat. No.: B1248038

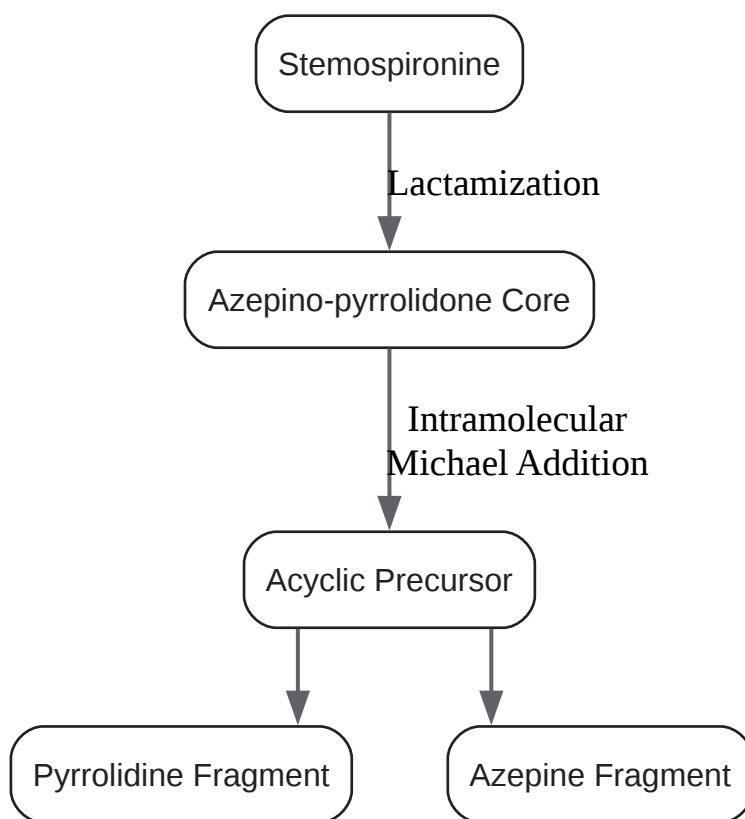
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This document provides a comprehensive overview and detailed protocols for the total synthesis of (±)-Stemospironine, a complex polycyclic alkaloid isolated from the plants of the Stemonaceae family. Stemospironine and its congeners have attracted significant attention from the synthetic community due to their intricate molecular architecture and potential biological activities. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Retrosynthetic Analysis

The synthetic strategy for (±)-Stemospironine hinges on a convergent approach, assembling the complex tetracyclic core from simpler, readily available starting materials. The key disconnections in the retrosynthetic analysis reveal the strategic bond formations that are crucial for the successful construction of the target molecule.



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Caption: Retrosynthetic analysis of (±)-Stemospironine.

Synthetic Workflow

The forward synthesis mirrors the retrosynthetic plan, commencing with the construction of the key acyclic precursor, followed by a series of stereocontrolled cyclization reactions to assemble the intricate polycyclic framework of (±)-Stemospironine.



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